Potassium henicosafluorodecanesulphonate

Description

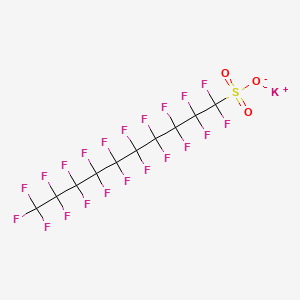

Potassium henicosafluorodecanesulphonate (CAS 2806-16-8; EINECS 220-544-4) is a per- and polyfluoroalkyl substance (PFAS) with the molecular formula C10H2F21KO3S and a molecular weight of 640.25 g/mol . Structurally, it features a 10-carbon alkyl chain with 21 fluorine atoms (denoted by "henicosa") and a terminal sulfonate group (-SO3K). This compound belongs to the broader class of perfluorinated sulfonic acids (PFSAs), which are characterized by their high chemical stability, surfactant properties, and resistance to thermal and biological degradation. Its applications historically include industrial processes, firefighting foams, and coatings, though regulatory scrutiny has increased due to environmental and health concerns .

Properties

CAS No. |

2806-16-8 |

|---|---|

Molecular Formula |

C10HF21KO3S |

Molecular Weight |

639.24 g/mol |

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate |

InChI |

InChI=1S/C10HF21O3S.K/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34); |

InChI Key |

FAXAHTRTUXEMQN-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |

Canonical SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[K] |

Other CAS No. |

2806-16-8 |

Origin of Product |

United States |

Preparation Methods

Simons Process

The Simons process involves electrolyzing a solution of hydrogen fluoride (HF) and the hydrocarbon precursor in a nickel-based cell. For this compound, the precursor decanesulfonyl fluoride ($$ \text{C}{10}\text{H}{21}\text{SO}2\text{F} $$) is subjected to ECF, replacing all C–H bonds with C–F bonds. The overall reaction proceeds as:

$$

\text{C}{10}\text{H}{21}\text{SO}2\text{F} + 21\,\text{HF} \rightarrow \text{C}{10}\text{F}{21}\text{SO}2\text{F} + 21\,\text{H}2

$$

Subsequent hydrolysis of the sulfonyl fluoride group yields henicosafluorodecanesulfonic acid, which is neutralized with potassium hydroxide.

Key Parameters:

Phillips Petroleum Process

This variant uses a molten mixture of potassium fluoride (KF) and HF at 100–150°C. The hydrocarbon precursor is introduced into the electrolyte, where fluorination occurs at a carbon anode. The process minimizes isomerization, achieving higher linearity in the perfluorinated chain. Post-fluorination, the sulfonic acid is extracted and neutralized.

Advantages Over Simons Process:

- Higher selectivity for linear perfluoroalkanes.

- Reduced formation of cyclic byproducts.

Sulfonation and Neutralization Approach

This two-step method involves synthesizing perfluorodecanesulfonic acid followed by potassium salt formation.

Synthesis of Perfluorodecanesulfonic Acid

The precursor, perfluorodecyl iodide ($$ \text{C}{10}\text{F}{21}\text{I} $$), reacts with sulfur trioxide ($$ \text{SO}3 $$) in a radical-initiated sulfonation:

$$

\text{C}{10}\text{F}{21}\text{I} + \text{SO}3 \rightarrow \text{C}{10}\text{F}{21}\text{SO}_3\text{H} + \text{HI}

$$

Reaction Conditions:

Neutralization with Potassium Hydroxide

The sulfonic acid is neutralized using aqueous potassium hydroxide:

$$

\text{C}{10}\text{F}{21}\text{SO}3\text{H} + \text{KOH} \rightarrow \text{C}{10}\text{F}{21}\text{SO}3\text{K} + \text{H}_2\text{O}

$$

Purification Steps:

- Crystallization: The crude product is recrystallized from ethanol-water mixtures.

- Ion Exchange: Residual sodium or iodide ions are removed via ion-exchange resins.

Continuous-Flow Synthesis Techniques

Recent advancements in flow chemistry enable safer and more efficient multi-step syntheses. A hypothetical continuous-flow route for this compound could integrate fluorination, sulfonation, and neutralization in tandem reactors.

Flow Reactor Design

- Module 1: Electrochemical fluorination cell for perfluorination of decanesulfonyl fluoride.

- Module 2: Tubular reactor for sulfonic acid hydrolysis.

- Module 3: Static mixer for KOH neutralization.

Benefits:

- Enhanced Heat Management: Exothermic fluorination steps are controlled via jacketed reactors.

- Scalability: Throughput adjusted via reactor volume and flow rates.

Case Study: Triphosgene-Mediated Sulfonation

Drawing from patent CN110885298B, triphosgene ($$ \text{CCl}3\text{O}2\text{C} $$) could replace $$ \text{SO}3 $$ in sulfonation under flow conditions:

$$

\text{C}{10}\text{F}{21}\text{I} + \text{CCl}3\text{O}2\text{C} \rightarrow \text{C}{10}\text{F}{21}\text{SO}3\text{H} + 3\,\text{HCl} + \text{CO}_2

$$

Optimization Metrics:

Comparative Analysis of Preparation Methods

The table below contrasts key metrics of the discussed methods:

| Method | Yield (%) | Purity (%) | Scalability | Safety Risks |

|---|---|---|---|---|

| Simons ECF | 40–60 | 85–90 | Moderate | High (HF exposure) |

| Phillips ECF | 55–70 | 90–95 | High | Moderate (molten salts) |

| Sulfonation-Neutralization | 70–80 | 95–99 | Low | Low (excluding SO₃) |

| Continuous-Flow | 75–85 | 98–99.5 | High | Low (closed system) |

Key Insights:

- ECF Methods: Preferred for industrial-scale production despite safety challenges.

- Continuous-Flow: Emerging as a high-purity alternative with modular scalability.

Chemical Reactions Analysis

Types of Reactions: Potassium henicosafluorodecanesulphonate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although its high fluorine content makes it relatively inert to many oxidizing and reducing agents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically require elevated temperatures and the presence of a catalyst.

Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom.

Scientific Research Applications

Potassium henicosafluorodecanesulphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds and as a catalyst in certain chemical reactions.

Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium henicosafluorodecanesulphonate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing their chemical reactivity. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares potassium henicosafluorodecanesulphonate with structurally related PFAS compounds, focusing on chain length, fluorine substitution, and regulatory status:

Notes:

- Fluorination : With 21 fluorine atoms , it is more extensively fluorinated than PFOS (17 fluorine atoms) or PFOA (15 fluorine atoms). Higher fluorination enhances hydrophobicity and stability but exacerbates environmental retention .

- Functional Group : Sulfonates (e.g., PFOS, henicosafluorodecanesulphonate) exhibit greater resistance to degradation compared to carboxylates (e.g., PFOA) due to the stronger carbon-sulfur bond .

Environmental and Health Impact Comparisons

Persistence and Bioaccumulation :

- Longer-chain PFAS (≥8 carbons) like this compound are more persistent in the environment than shorter-chain analogs (e.g., perfluorohexanesulfonic acid). Their strong carbon-fluorine bonds resist hydrolysis, photolysis, and microbial degradation .

- Bioaccumulation factors (BAFs) for 10-carbon PFAS are higher than those for 8-carbon compounds. For example, PFDA (10-carboxylate) has a BAF of 12,000 in fish, compared to 2,900 for PFOA (8-carboxylate) .

Toxicity :

- Hepatic and Developmental Effects : Studies on PFDA (a 10-carboxylate) show liver hypertrophy and developmental delays in rodents at doses ≥1 mg/kg/day. Similar effects are expected for this compound due to structural similarities .

- Endocrine Disruption : PFOS and PFOA disrupt thyroid hormone homeostasis; longer-chain sulfonates may exhibit comparable or greater potency .

The EU restricts PFOS and PFOA in concentrations above 25 ppb in products, and alternatives like 6-carbon PFAS (e.g., perfluorohexanesulfonic acid) are being promoted .

Research Findings

- A 2022 National Academies report highlighted that longer-chain PFAS (C ≥8) are disproportionately associated with elevated cholesterol, reduced vaccine response, and preeclampsia in humans .

- ECHA’s 2016 assessment of PFDA (a 10-carboxylate) concluded that its persistence, bioaccumulation, and toxicity (PBT) properties warrant SVHC classification, a precedent likely applicable to this compound .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying potassium henicosafluorodecanesulphonate in laboratory settings?

Methodological Answer:

- Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of C-F bonds (absorption peaks at 1100–1300 cm⁻¹) and sulfonate groups (~1350 cm⁻¹) .

- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal for quantification. Employ ion-pair chromatography with sodium 1-decanesulfonate as a mobile phase additive to enhance separation efficiency .

- Validate detection limits using fluorine-19 nuclear magnetic resonance (¹⁹F NMR) for structural confirmation and purity assessment, leveraging its distinct chemical shifts for perfluorinated chains .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer:

- Perform elemental analysis (C, F, S, K) to compare experimental vs. theoretical values (Molecular formula: C₁₀H₂F₂₁KO₃S; Molecular weight: 640.25 g/mol) .

- Conduct thermogravimetric analysis (TGA) to assess thermal stability and detect impurities via deviations from expected decomposition profiles (e.g., sulfonate group degradation at >300°C) .

Advanced Research Questions

Q. What experimental strategies address challenges in detecting trace levels of this compound in environmental matrices?

Methodological Answer:

- Utilize solid-phase extraction (SPE) with mixed-mode anion-exchange cartridges to isolate the compound from complex samples (e.g., water, soil). Optimize pH (6–8) to retain sulfonate groups .

- Apply ultra-trace LC-MS/MS with isotopic dilution (e.g., ¹³C-labeled PFAS analogs) to correct matrix effects and improve quantification accuracy. Monitor transitions like m/z 640 → 419 (sulfonate fragment) .

- Validate methods using spiked recovery experiments (70–120% recovery range) and cross-check with independent techniques like particle-induced gamma-ray emission (PIGE) for fluorine-specific detection .

Q. How does the environmental persistence of this compound compare to shorter-chain PFAS, and what mechanistic studies are needed?

Methodological Answer:

- Conduct aerobic/anaerobic biodegradation assays with activated sludge or sediment microcosms. Monitor degradation via fluorine mass balance and LC-MS/MS to assess half-life differences vs. PFOS (t₁/₂ >5 years) .

- Investigate sorption kinetics using batch experiments with varying soil organic matter (SOM). Fit data to Freundlich isotherms to quantify log Kₒc values, which correlate with chain length and hydrophobicity .

- Use computational modeling (e.g., COSMOtherm) to predict bioaccumulation factors (BAFs) based on perfluorodecyl chain length and sulfonate group polarity .

Q. What are the key considerations for designing toxicity studies on this compound in aquatic models?

Methodological Answer:

- Employ subchronic exposure assays (e.g., 28-day zebrafish or Daphnia magna tests) to evaluate EC₅₀ values for survival, growth, and reproduction. Compare results with PFOS (zebrafish LC₅₀: ~4.7 mg/L) .

- Measure oxidative stress biomarkers (e.g., glutathione peroxidase activity, lipid peroxidation) in tissues. Use transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., peroxisome proliferator-activated receptors) .

- Include positive controls (e.g., PFOS) and solvent controls (e.g., dimethyl sulfoxide) to validate assay sensitivity and rule out solvent artifacts .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

- Replicate melting point and solubility measurements under standardized conditions (e.g., OECD Test Guideline 105). Address variability by comparing results across labs using certified reference materials (CRMs) .

- Publish interlaboratory validation data with detailed protocols (e.g., solvent purity, equilibration time) to clarify discrepancies in properties like log Kₒw (predicted: ~8.2) .

Q. What methodologies confirm the absence of isomerization or branching in synthesized this compound?

Methodological Answer:

- Perform gas chromatography (GC-MS) after derivatization (e.g., methylation) to separate linear vs. branched isomers. Use retention indices and fragmentation patterns for identification .

- Apply X-ray crystallography to resolve molecular structure, focusing on bond angles and sulfonate group geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.